molecular formula C16H24N4O2 B2398112 Tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate CAS No. 2380081-36-5

Tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B2398112
CAS No.: 2380081-36-5
M. Wt: 304.394
InChI Key: XPBRDLIJLWHFLJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a piperazine ring, and a cyclopropyl-substituted pyridazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridazine Moiety: The cyclopropyl-substituted pyridazine is introduced via a nucleophilic substitution reaction, where the piperazine reacts with a suitable pyridazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-cyclopropylpyridin-3-yl)piperazine-1-carboxylate

Uniqueness:

  • The presence of the cyclopropyl group in the pyridazine moiety distinguishes tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate from its analogs, potentially leading to unique biological activities and chemical properties.
  • The specific substitution pattern on the pyridazine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

tert-butyl 4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-7-6-13(17-18-14)12-4-5-12/h6-7,12H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBRDLIJLWHFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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